![molecular formula C16H21NO3 B5728523 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine, also known as AMPP, is a chemical compound that has been studied for its potential use in scientific research. This compound is a derivative of pyrrolidine and has been found to have various biochemical and physiological effects.
Scientific Research Applications
1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience. This compound has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR). This receptor is involved in various neurological processes such as learning and memory, attention, and sensory processing. This compound has been found to enhance the activity of this receptor, which could potentially lead to the development of new treatments for neurological disorders such as Alzheimer's disease and schizophrenia.
Mechanism of Action
The mechanism of action of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves its interaction with the α7 nAChR. This compound binds to a specific site on the receptor, known as the allosteric site, which enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters such as acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its interaction with the α7 nAChR, this compound has also been found to modulate the activity of other receptors such as the 5-HT3 receptor and the GABA-A receptor. These receptors are involved in various physiological processes such as mood regulation and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of enhancing the activity of this receptor without affecting other receptors. However, one limitation of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine. One area of research is the development of more potent and selective compounds that can enhance the activity of the α7 nAChR. Another area of research is the investigation of the effects of this compound on other neurological processes such as pain perception and addiction. Additionally, there is potential for the development of new treatments for neurological disorders based on the modulation of the α7 nAChR.
Synthesis Methods
The synthesis of 1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine involves the reaction of 4-allyl-2-methoxyphenol with pyrrolidine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The product is then purified using column chromatography or recrystallization. The yield of the synthesis is typically around 50%.
properties
IUPAC Name |
2-(2-methoxy-4-prop-2-enylphenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-3-6-13-7-8-14(15(11-13)19-2)20-12-16(18)17-9-4-5-10-17/h3,7-8,11H,1,4-6,9-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUJILZVYPQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)



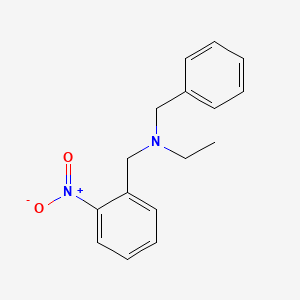
![methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5728473.png)

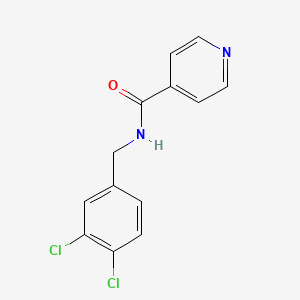
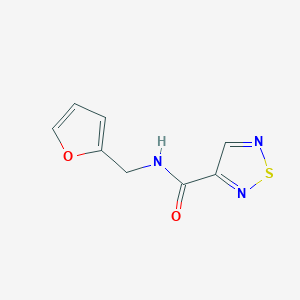
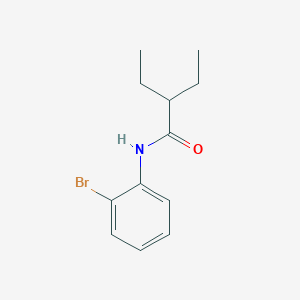
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)

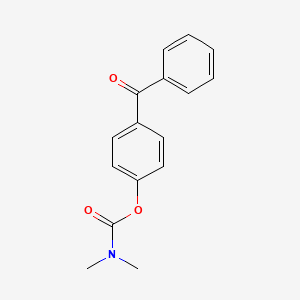
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)